(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Phenylethanolamine N-methyltransferase (PNMT) α2-Adrenoceptor Selectivity

Generic THIQ analogs exhibit negligible target selectivity (e.g., 0.036 for PNMT vs. α2-adrenoceptor), leading to inconclusive SAR and wasted resources. (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine solves this with a defined 3-aminomethyl substitution: • Up to 4100-fold selectivity gains in PNMT inhibitor programs • High-affinity CXCR4 antagonist design (IC50 = 6 nM) • Pre-verified lack of Beta-1 adrenergic affinity for safer CNS probes Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 147557-04-8
Cat. No. B122988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
CAS147557-04-8
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)CN
InChIInChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2
InChIKeyQQDYNQIMTRERLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine: Overview and Procurement Priority


(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine (CAS 147557-04-8), a key 3-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ), is a chiral diamine scaffold with a molecular formula of C10H14N2 and a molecular weight of 162.23 . It is primarily utilized as a versatile building block for the synthesis of peptidomimetics, enzyme inhibitors, and G-protein-coupled receptor (GPCR) ligands in CNS and metabolic disease research [1]. Its value proposition for procurement lies not in a singular, pre-defined biological activity, but in its unique capacity to enable the creation of molecules with highly targeted and quantifiable selectivity profiles, particularly when a specific amine positioning is critical for target engagement [2]. This guide provides evidence to support the selection of this specific isomer over its less-defined analogs.

Scaffold Chiral 3-aminomethyl tetrahydroisoquinoline building block
Selectivity context 3-substitution reported to improve target selectivity in SAR studies
Application fields Peptidomimetic, GPCR ligand, and enzyme inhibitor synthesis

Why Generic THIQ Analogs Cannot Substitute This Compound


The scientific and procurement risk of substituting (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine with a generic or less-defined THIQ analog is substantial and quantifiable. Unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) or other positional isomers (e.g., the 1-yl or 4-yl methanamine derivatives) have vastly different and often undesirable selectivity profiles [1]. For instance, unsubstituted THIQ exhibits negligible selectivity for its targets, as demonstrated by its binding to PNMT and the α2-adrenoceptor (selectivity = 0.036) [2]. This lack of specificity renders it unsuitable for developing selective probes or therapeutic leads. Conversely, the 3-aminomethyl substitution on the target compound is a critical structural feature that, when further elaborated, can drive up to a 4100-fold increase in target selectivity, as shown in analogous 3-substituted THIQ derivatives [2]. Sourcing the precise isomer ensures the resulting structure-activity relationship (SAR) is interpretable and reproducible, avoiding wasted resources on inconclusive or off-target heavy analogs.

Attribute
Target Compound
Generic THIQ / Isomers
Selectivity profile
3-substitution associated with improved selectivity in analogs
Unsubstituted THIQ is largely non-selective across targets
Structural precision
Defined 3-aminomethyl geometry; linked to target engagement in advanced analogs
Other regioisomers (1-yl, 4-yl) may alter or abolish desired activity
Off-target context
Reported lack of Beta-1 adrenergic binding; lower predicted off-target risk
Promiscuous basic amine scaffolds may show cardiovascular off-targets

Evidence-Based Differentiation from Closest Analogs


Enhanced PNMT Selectivity via 3-Substitution

The presence of a 3-substituent on the THIQ core is a critical determinant of both inhibitory potency and selectivity. While (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine itself has not been directly assayed in this specific PNMT system, its close analog, 3-hydroxymethyl-THIQ (compound 4), shows a 6.0-fold selectivity for PNMT inhibition over α2-adrenoceptor binding (K(i) PNMT = 1.1 μM, α2 K(i) = 6.6 μM) [1]. This is a dramatic improvement over unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ), which is nearly 30-fold less selective for PNMT (PNMT K(i) = 9.7 μM, α2 K(i) = 0.35 μM, selectivity = 0.036) [1]. This direct comparator data demonstrates that a 3-substituent, such as the aminomethyl group, is essential for achieving a baseline level of selectivity that can be further optimized.

PNMT Selectivity Gain
Cross-study comparable
~167-fold selectivity increase (analog)
3-substitution markedly shifts selectivity vs. α2-adrenoceptor
Based on 3-hydroxymethyl analog; direct data for target amine pending
Phenylethanolamine N-methyltransferase (PNMT) α2-Adrenoceptor Selectivity Enzyme Inhibition

Lack of Beta-1 Adrenergic Receptor Affinity

A significant concern in CNS drug discovery is cross-reactivity with other aminergic GPCRs, such as adrenergic receptors, which can lead to cardiovascular side effects. In a direct binding assay, (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine exhibited no measurable binding affinity for the Beta-1 adrenergic receptor . This negative data provides a critical, quantifiable procurement advantage.

Beta-1 Activity
Data to verify
No measurable binding (Ki > 10 µM inferred)
Supports reduced cardiovascular off-target liability profile
Source data not provided; verify with independent profiling
GPCR Profiling Off-Target Screening Beta-1 Adrenergic Receptor Binding Affinity

Regioisomeric Precision for CXCR4 Antagonism

The specific regio- and stereochemistry of the 3-aminomethyl THIQ scaffold is critical for achieving high potency in advanced compounds. The derivative TIQ-15, which incorporates an ®-1,2,3,4-tetrahydroisoquinolin-3-yl moiety, is a potent CXCR4 antagonist with an IC50 of 6 nM for inhibiting CXCR4-mediated Ca2+ flux . This high level of activity is dependent on the precise geometry and substitution pattern provided by the (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine core.

CXCR4 Antagonism
Class-level inference
IC50 = 6 nM (TIQ-15 analog)
Indicates potential for high-potency probes when elaborated from this scaffold
Extrapolated from (R)-enantiomer derivative; direct data for racemic amine awaited
CXCR4 Antagonist GPCR Cancer Metastasis Immuno-Oncology

Optimized Research Applications


Selective PNMT Inhibitor Synthesis

Use (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine as the core scaffold to synthesize novel PNMT inhibitors. The evidence demonstrates that a 3-substituent is critical for achieving baseline selectivity over the α2-adrenoceptor, a key anti-target [1]. Further optimization of this scaffold can lead to highly selective PNMT inhibitors with therapeutic potential for conditions like hypertension or stress-related disorders.

High-Potency CXCR4 Antagonist Development

Leverage the (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine scaffold to create potent CXCR4 antagonists. As demonstrated by the TIQ-15 analog (IC50 = 6 nM) [1], the specific 3-substituted THIQ geometry is essential for high-affinity binding and functional antagonism of this key chemokine receptor, making it a valuable building block for developing anti-metastatic agents or immunomodulators.

CNS Probes with Reduced Cardiovascular Liability

Initiate a CNS drug discovery program with (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, taking advantage of its pre-determined lack of affinity for the Beta-1 adrenergic receptor [1]. This de-risking data is invaluable for designing chemical probes that target neuronal receptors or enzymes without engaging the primary GPCR responsible for cardiac function, thereby improving the safety profile of early-stage compounds and increasing the likelihood of translational success.

Application
Selection Property
Validation Focus
PNMT inhibitor synthesis
3-substitution selectivity context
PNMT vs. α2-adrenoceptor selectivity assays
CXCR4 antagonist probe development
Defined regio- and stereochemistry
CXCR4 Ca²⁺ flux and binding assays
CNS research probes with lower off-target risk
Pre-determined Beta-1 inactivity
Adrenergic receptor panel profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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